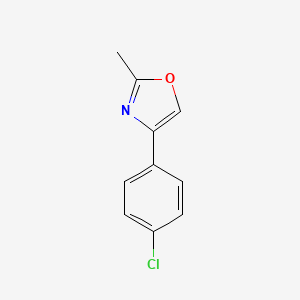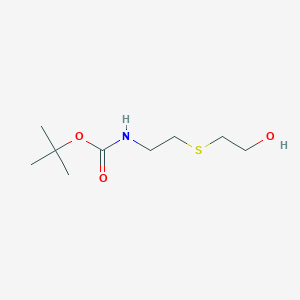
Sodium 8-hydroxynaphthalene-1,6-disulfonate
Overview
Description
Sodium 8-hydroxynaphthalene-1,6-disulfonate is a synthetic organic compound with the molecular formula C10H6Na2O7S2. It is a derivative of naphthalene and is known for its yellow-green fluorescent properties. This compound is widely used in various scientific applications due to its unique physicochemical properties.
Mechanism of Action
- Sodium 8-hydroxynaphthalene-1,6-disulfonate is employed as a colorimetric reagent for titanium. It also forms colored complexes with chromium (VI), vanadium, and uranium .
- While its primary targets are not well-documented, it interacts with various metallic ions, including mercury (I), tin (IV), platinum (IV), gold (III), tellurium (VI), molybdenum (VI), iron (III), aluminum (III), chromium (III), and uranyl (II) .
- The compound likely forms coordination complexes with these metallic ions, resulting in color changes. These interactions are particularly sensitive to uranyl (II), iron (III), mercury (I), tin (IV), gold (III), and molybdenum (VI) .
Target of Action
Mode of Action
Preparation Methods
Sodium 8-hydroxynaphthalene-1,6-disulfonate can be synthesized by the condensation of 8-hydroxy-1-naphthylamine with sulfuric acid. The synthesis reaction forms a disulfonic acid derivative of naphthalene via the p-quinoneimine intermediate. The compound can be characterized by various techniques such as nuclear magnetic resonance spectroscopy, Fourier-transform infrared spectroscopy, ultraviolet-visible spectroscopy, and mass spectrometry.
Chemical Reactions Analysis
Sodium 8-hydroxynaphthalene-1,6-disulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Sodium 8-hydroxynaphthalene-1,6-disulfonate is a versatile compound used in various fields of scientific research:
Chemistry: It is used as a fluorescent probe to study the interaction between biomolecules like DNA and proteins.
Biology: The compound is known to bind selectively to double-stranded DNA over single-stranded DNA, making it useful in studying DNA conformational changes.
Medicine: It is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in organic synthesis, catalysis, and material science due to its unique properties.
Comparison with Similar Compounds
Sodium 8-hydroxynaphthalene-1,6-disulfonate can be compared with other similar compounds such as disodium 1,8-dihydroxy-naphthalene-3,6-disulfonate (chromotropic acid). While both compounds are derivatives of naphthalene and possess fluorescent properties, this compound is unique in its selective binding to double-stranded DNA and its use as a fluorescent probe in biochemical studies .
Similar compounds include:
Properties
IUPAC Name |
disodium;8-hydroxynaphthalene-1,6-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHVAHCQOBQJQA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232599 | |
| Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83732-80-3 | |
| Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 8-hydroxynaphthalene-1,6-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)
![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)




![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)

